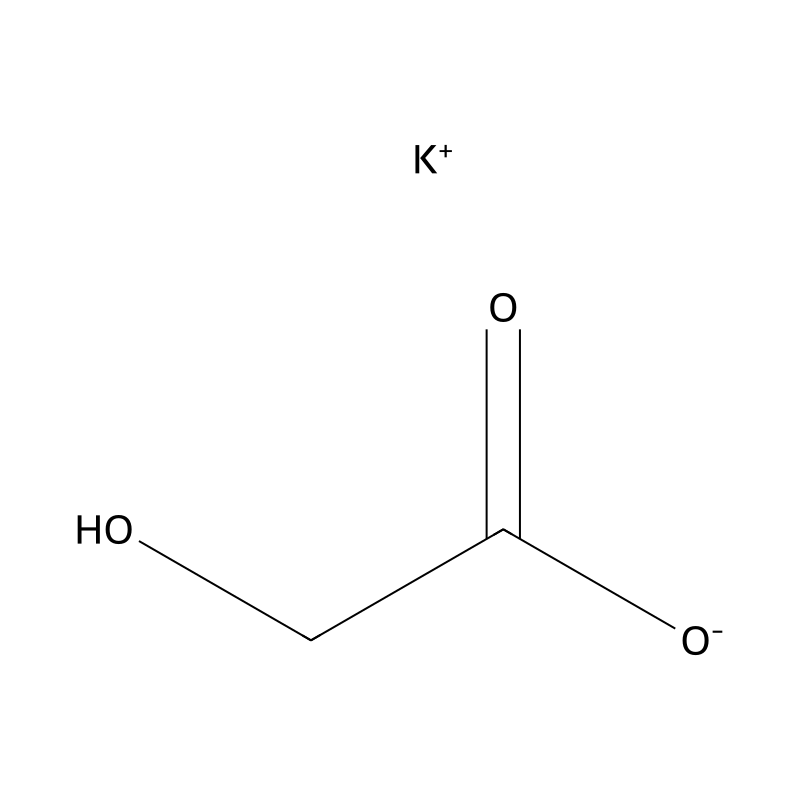Potassium glycolate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Biological Studies
Potassium Glycolate can potentially act as a source of both Potassium (K+) and Glycolate (the anion of Glycolic Acid). Potassium is a vital element for various cellular functions, and Glycolic Acid is a simple organic acid found in some biological processes [, ]. Researchers might utilize Potassium Glycolate to study these functions by introducing it into cell cultures or specific environments.
Chemical Synthesis
Potassium Glycolate's properties as a salt might be beneficial in specific chemical reactions. As a derivative of Glycolic Acid, it could be a useful precursor for synthesizing other relevant compounds like esters or amides through reactions with alcohols or amines respectively.
Buffering Agent
Due to the presence of the Glycolate anion, Potassium Glycolate has the potential to act as a buffering agent in specific pH ranges. Buffer solutions are crucial for maintaining a stable pH in various scientific experiments.
It's important to note:
- The aforementioned applications are theoretical and require further investigation to confirm their validity.
- More research is needed to understand the specific properties and potential applications of Potassium Glycolate in scientific research.
Potassium glycolate is a potassium salt of glycolic acid, with the chemical formula and a CAS Registry Number of 1932-50-9. It appears as a white crystalline solid and has a melting point of approximately 116-117 °C . This compound is highly soluble in water, making it useful in various applications, particularly in organic synthesis and pharmaceuticals. Potassium glycolate is often referred to by other names, including potassium α-hydroxyacetate and monopotassium glycolate, reflecting its derivation from glycolic acid .
- Esterification: Reacting with alcohols to form esters.
- Neutralization: Reacting with acids to regenerate glycolic acid.
- Oxidation-Reduction: Serving as a reducing agent in specific organic reactions.
These reactions highlight its versatility as an intermediate in organic synthesis, where it can facilitate the formation of more complex molecules .
Potassium glycolate exhibits several biological activities due to its origin from glycolic acid, which is known for its role in metabolic pathways. It can act as a metabolite in various organisms, including bacteria such as Escherichia coli, where it plays a role in metabolic processes . Its potential applications in dermatology stem from its mild exfoliating properties, similar to those of glycolic acid, making it useful in skin-care formulations .
The synthesis of potassium glycolate typically involves the neutralization of glycolic acid with potassium hydroxide or potassium carbonate in an aqueous solution. The general reaction can be represented as follows:
This method is straightforward and yields high purity products suitable for pharmaceutical and industrial applications . Alternative methods may include the reaction of glycolic acid derivatives with potassium salts under controlled conditions.
Potassium glycolate finds applications across various fields:
- Pharmaceuticals: Used as an intermediate in drug synthesis.
- Cosmetics: Incorporated into skin-care products for its exfoliating properties.
- Agriculture: Potentially used as a biostimulant or growth enhancer due to its metabolic roles.
- Industrial Chemistry: Serves as a reagent in organic synthesis and polymer production.
These applications leverage its chemical properties and biological activity, making it a valuable compound in multiple sectors .
Studies on the interactions of potassium glycolate primarily focus on its role in metabolic pathways and its effects on enzyme activity. For example, research has indicated that compounds derived from glycolic acid can influence photosynthetic processes by regulating enzyme activities within plant cells . Further studies are necessary to fully understand its interactions at the molecular level and potential therapeutic benefits.
Potassium glycolate shares similarities with several other compounds derived from glycolic acid or related structures. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Key Features |
|---|---|---|
| Potassium Glycolate | C₂H₃KO₃ | Potassium salt of glycolic acid; soluble in water |
| Sodium Glycolate | C₂H₃NaO₃ | Sodium salt; commonly used in cosmetic formulations |
| Calcium Glycolate | C₄H₆CaO₆ | Calcium salt; used in dietary supplements |
| Glycolic Acid | C₂H₄O₃ | Parent compound; widely used in cosmetic products |
| Lactic Acid | C₃H₆O₃ | Similar α-hydroxy acid; used for exfoliation |
Potassium glycolate's unique properties stem from its specific ionization state (potassium ion) and solubility characteristics, differentiating it from sodium and calcium salts of similar acids. Its applications are particularly prominent in pharmaceuticals and cosmetics due to these properties .
Physical Description
UNII
Related CAS
MeSH Pharmacological Classification
Other CAS
25904-89-6
Wikipedia
General Manufacturing Information
Acetic acid, 2-hydroxy-, potassium salt (1:1): ACTIVE
Acetic acid, 2-hydroxy-, potassium salt (1:?): ACTIVE








